molecular formula C8H5BrN2 B3278540 3-Bromo-1,7-naphthyridine CAS No. 67967-05-9

3-Bromo-1,7-naphthyridine

Cat. No. B3278540
CAS RN: 67967-05-9
M. Wt: 209.04 g/mol
InChI Key: OYBCABHRRHTJJK-UHFFFAOYSA-N
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Description

3-Bromo-1,7-naphthyridine is a chemical compound with the molecular formula C8H4BrN2 . It is a solid substance at room temperature . The compound is part of the naphthyridine family, which are heterocyclic compounds that have significant importance in the field of medicinal chemistry due to their wide range of biological activities .


Synthesis Analysis

The synthesis of 3-Bromo-1,7-naphthyridine and its derivatives has been achieved through various methods. One such method involves a modified Skraup reaction . Another approach involves the use of microwave-promoted synthesis from 2-cyano-3-pyridylacetonitrile .


Molecular Structure Analysis

The molecular structure of 3-Bromo-1,7-naphthyridine consists of a naphthyridine core with a bromine atom attached at the 3rd position . The InChI code for this compound is 1S/C8H4BrN2/c9-6-3-5-1-2-11-8(10)7(5)12-4-6/h1-4H .


Physical And Chemical Properties Analysis

3-Bromo-1,7-naphthyridine is a solid substance at room temperature . It has a molecular weight of 243.49 .

Safety And Hazards

The safety information for 3-Bromo-1,7-naphthyridine indicates that it is harmful if swallowed . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

Naphthyridines, including 3-Bromo-1,7-naphthyridine, have versatile applications in the fields of synthetic organic chemistry and medicinal chemistry . Future research could focus on the development of new synthetic protocols for the construction of this scaffold, as well as exploring its reactivity with various reagents . Additionally, further investigation into the biological activities of these compounds could lead to the development of new therapeutic agents .

properties

IUPAC Name

3-bromo-1,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-3-6-1-2-10-5-8(6)11-4-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBCABHRRHTJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=NC=C(C=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1,7-naphthyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
WW Paudler, TJ Kress - The Journal of Organic Chemistry, 1968 - ACS Publications
The bromination and amination of the l, X-naphthyridines are reported. The bromination of 1, 5-naphthyridine gave the 3-bromo-and the 3, 7-dibromo-1, 5-naphthyridine. The 3-bromo-, 8…
Number of citations: 64 pubs.acs.org
HC Van der Plas, M Woźniak… - Recueil des Travaux …, 1976 - Wiley Online Library
3‐Amino‐ and 4‐amino‐1,7‐naphthyridine are obtained from both 3‐bromo‐ and 3‐chloro‐1,7‐naphthyridine on amination with potassium amide in liquid ammonia at −33. The ratio in …
Number of citations: 17 onlinelibrary.wiley.com
APG Kieboom, HJ Van Benschop… - Recueil des Travaux …, 1976 - Wiley Online Library
The hydrogenolysis of cis‐1,2‐dimethyl‐1,2‐diphenylcyclopropane (cis‐1) has been studied using palladium, platinum, rhodium and Raney‐nickel as catalysts. The stereoselectivity …
Number of citations: 9 onlinelibrary.wiley.com
TJ Kress - 1967 - search.proquest.com
pp. EsTY OF THE 1,X-NAPHTHYRIDINES. Page 1 This dissertation has been 68-1952 microfilmed exactly as received KRESS, Thomas Joseph, 1940pp. EsTY OF THE 1,X-…
Number of citations: 2 search.proquest.com
H Suschitzky, O Meth-Cohn, GM Brooke - 1978
Number of citations: 2

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